molecular formula C12H21NO4 B1479096 4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobutanoic acid CAS No. 2097999-50-1

4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobutanoic acid

Cat. No.: B1479096
CAS No.: 2097999-50-1
M. Wt: 243.3 g/mol
InChI Key: JYRYAZCNIWFKIN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with different reagents, under various conditions, and the mechanisms of these reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can often be predicted based on the compound’s structure and are usually confirmed experimentally .

Scientific Research Applications

Pharmacological and Biological Activities of Chemical Compounds

  • Antioxidant and Anti-inflammatory Activities : p-Coumaric acid and its conjugates have been extensively studied for their bioactivities, which include antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities, among others. The conjugation of p-coumaric acid significantly enhances its biological activities, highlighting the importance of chemical modifications in improving bioactivity (Pei et al., 2016).

  • Chemistry of Heterocyclic Compounds : The reactivity of certain chemical scaffolds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, is valuable for synthesizing various classes of heterocyclic compounds. These compounds are of interest for their potential applications in medicinal chemistry, showcasing the role of chemical synthesis in drug development (Gomaa & Ali, 2020).

  • Analytical Methods for Antioxidant Activity : A review of analytical methods used to determine antioxidant activity discusses various tests and their applicability, advantages, and disadvantages. This information is crucial for evaluating the antioxidant potential of new chemical compounds, which can be relevant to understanding the properties of 4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobutanoic acid (Munteanu & Apetrei, 2021).

  • Pharmacological Characteristics of Phenolic Acids : Phenolic acids like vanillic acid have been noted for their antioxidant, anti-inflammatory, and neuroprotective properties. The review of their pharmacological characteristics could provide insights into similar compounds' potential applications in treating various diseases (Ingole et al., 2021).

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This involves understanding how the compound interacts with biological systems, such as binding to specific receptors or inhibiting certain enzymes .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. This can include studying the compound’s effects on cells or organisms, its potential for causing cancer (carcinogenicity), and its potential for causing genetic mutations (mutagenicity) .

Future Directions

Future research on a compound can involve exploring new synthesis methods, studying new reactions, investigating new applications, and conducting more detailed toxicological studies .

Properties

IUPAC Name

4-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-3-17-8-10-7-13(6-9(10)2)11(14)4-5-12(15)16/h9-10H,3-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRYAZCNIWFKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobutanoic acid
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4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobutanoic acid
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4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobutanoic acid
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4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobutanoic acid
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4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobutanoic acid

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